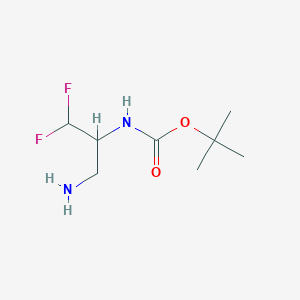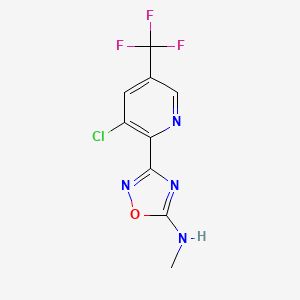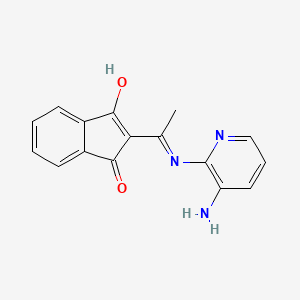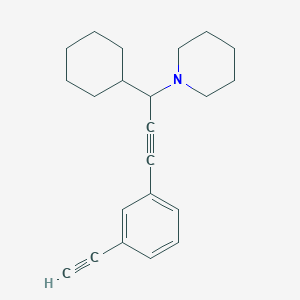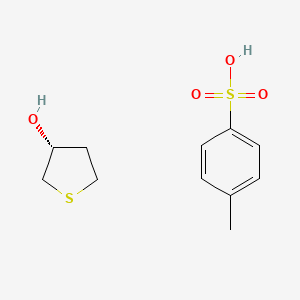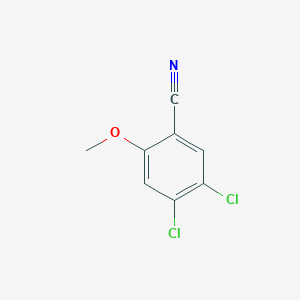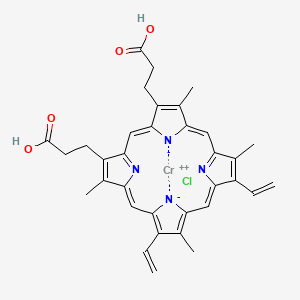
Cr(III) Protoporphyrin IX Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cr(III) Protoporphyrin IX Chloride is a porphyrin derivative that contains a chromium ion in the +3 oxidation state. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play a crucial role in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cr(III) Protoporphyrin IX Chloride typically involves the reaction of protoporphyrin IX with a chromium salt under specific conditions. One common method includes heating urea, phthalic anhydride, and a chromium salt (e.g., chromium chloride) in the presence of a catalyst such as ammonium molybdate or molybdenum trioxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and composition .
Chemical Reactions Analysis
Types of Reactions
Cr(III) Protoporphyrin IX Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert Cr(III) to lower oxidation states, depending on the reagents and conditions used.
Substitution: The chloride ligand in this compound can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may produce higher oxidation states of chromium, while substitution reactions can yield different chromium-porphyrin complexes with varying ligands .
Scientific Research Applications
Cr(III) Protoporphyrin IX Chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cr(III) Protoporphyrin IX Chloride involves its interaction with molecular targets and pathways in biological systems. The chromium ion can coordinate with various ligands, influencing the compound’s reactivity and function. In biological systems, this compound can interact with proteins and enzymes, potentially affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Co(III) Protoporphyrin IX Chloride: Contains cobalt instead of chromium and exhibits different chemical and biological properties.
Mn(III) Protoporphyrin IX Chloride: Contains manganese and is used as a mimic of natural heme environments.
Fe(III) Protoporphyrin IX Chloride: Contains iron and is a key component of heme, playing a crucial role in oxygen transport and electron transfer.
Uniqueness
Cr(III) Protoporphyrin IX Chloride is unique due to the specific properties imparted by the chromium ionThe compound’s ability to undergo various chemical reactions and interact with biological molecules makes it a valuable tool for scientific research .
Properties
Molecular Formula |
C34H32ClCrN4O4 |
|---|---|
Molecular Weight |
648.1 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) |
InChI |
InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |
InChI Key |
KGPQQEWHGUXPBK-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
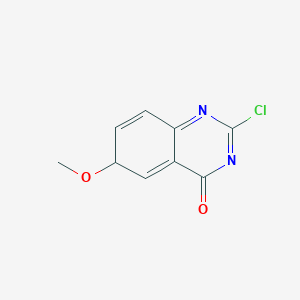
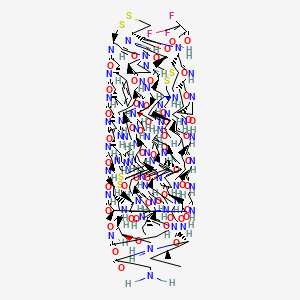

![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
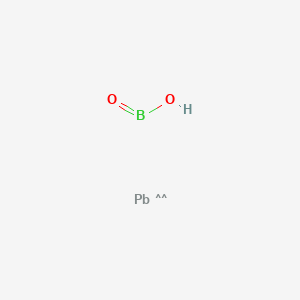
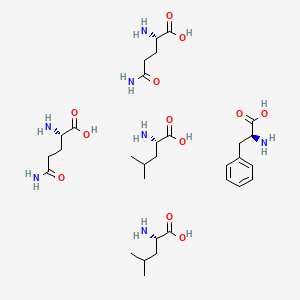
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
